molecular formula C17H21N3O3S2 B2804006 Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 476465-88-0

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2804006
CAS No.: 476465-88-0
M. Wt: 379.49
InChI Key: RJWBSHJJFIYCMT-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that features a thiadiazole ring, a phenylpropanamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenylpropanamido Group: This step involves the acylation of the thiadiazole ring with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine.

    Thioester Formation: The final step is the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropanamido group can enhance binding affinity through hydrophobic interactions, while the ester group can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Uniqueness

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-3-13(15(22)23-4-2)24-17-20-19-16(25-17)18-14(21)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBSHJJFIYCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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